5-oxo-1-phenyl-N-[2-(phenylsulfanyl)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
5-OXO-1-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and a phenylsulfanyl ethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-OXO-1-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Attachment of the Phenylsulfanyl Ethyl Group: This step involves the nucleophilic substitution of a suitable phenylsulfanyl ethyl halide with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-OXO-1-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
5-OXO-1-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]-3-PYRROLIDINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-OXO-1-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: A related compound with a similar structure but different functional groups.
1-Phenyl-3-carboxy-5-pyrazolone: Another similar compound with potential biological activities.
Uniqueness
5-OXO-1-PHENYL-N-[2-(PHENYLSULFANYL)ETHYL]-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H20N2O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(2-phenylsulfanylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20N2O2S/c22-18-13-15(14-21(18)16-7-3-1-4-8-16)19(23)20-11-12-24-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,20,23) |
InChI Key |
BHEVIYIDTKVTQS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCSC3=CC=CC=C3 |
Origin of Product |
United States |
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